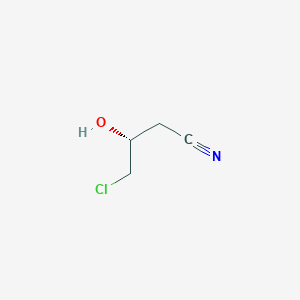

(R)-4-Chloro-3-hydroxybutyronitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-chloro-3-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPNZDUNCZWFL-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C#N)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84367-31-7 | |

| Record name | (3R)-4-chloro-3-hydroxybutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-4-Chloro-3-hydroxybutyronitrile physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-4-Chloro-3-hydroxybutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable chiral building block in organic synthesis, primarily due to its multiple reactive functional groups—a chlorine atom, a hydroxyl group, and a nitrile group—and a stereogenic center. This specific arrangement allows for its use in the construction of complex chiral molecules, which are crucial in the development of effective therapeutic agents. The (R)-enantiomer is particularly instrumental in the synthesis of L-carnitine and its derivatives, compounds vital for fatty acid metabolism. A thorough understanding of its physical properties is essential for its application in process development, quality control, and chemical synthesis.

Core Physical and Chemical Properties

The physical properties of this compound have been well-documented across various chemical suppliers and databases. This data is crucial for handling, storage, and reaction setup.

| Property | Value | Conditions | Source(s) |

| CAS Number | 84367-31-7 | N/A | [1][2][3] |

| Molecular Formula | C₄H₆ClNO | N/A | [1][3] |

| Molecular Weight | 119.55 g/mol | N/A | [1][2][3] |

| Appearance | Colorless or slightly yellow clear liquid | Room Temperature | [3] |

| Density | ~1.250 g/mL | at 20 °C | [2] |

| 1.25 g/cm³ | N/A | [1][3] | |

| 1.257 g/cm³ | at 15 °C | [4] | |

| Boiling Point | ~110 °C | @ 1 mmHg | [2][3] |

| 76 - 80 °C | @ 0.1 torr | [4] | |

| Refractive Index | ~1.474 | n20/D | [2] |

| 1.47 | n20/D | [3] | |

| 1.4735 | at 15 °C | [4] | |

| Optical Rotation | [α]25/D +11.0° | neat | [2] |

| [α]20/D +12 to +14° | neat | [3] | |

| Purity | ≥ 96% to 97% | (GC) | [2][3] |

| Flash Point | 113 °C | closed cup | [1][2] |

| Storage | Store at Room Temperature or 10°C - 25°C | Sealed, dry | [1][3][5] |

Experimental Protocols

The determination of the physical properties listed above requires standardized laboratory procedures. The following sections detail the general methodologies for these key experiments.

Density Measurement

The density of a liquid is its mass per unit volume. A straightforward and common method involves using a balance and a graduated cylinder.

-

Apparatus: Analytical balance, graduated cylinder (e.g., 10 mL or 25 mL).

-

Procedure:

-

Place the clean, dry graduated cylinder on the analytical balance and tare the mass to zero.[3]

-

Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 5.0 mL). Record the exact volume, reading from the bottom of the meniscus.[1]

-

Place the graduated cylinder containing the liquid back on the tared balance and record the mass.[1]

-

Calculate the density by dividing the recorded mass (g) by the measured volume (mL).[1]

-

The measurement should be performed at a controlled temperature, as density is temperature-dependent.

-

Boiling Point Determination at Reduced Pressure

Since this compound is often distilled at reduced pressure to prevent decomposition, its boiling point is reported under vacuum. The Thiele tube method is suitable for small sample volumes.

-

Apparatus: Thiele tube, heating oil, thermometer, a small test tube (Durham tube), a capillary tube (sealed at one end), Bunsen burner or hot plate.

-

Procedure:

-

Add approximately 0.5 mL of the liquid sample into the small test tube.

-

Place the capillary tube into the liquid, with the open end down.[6]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6]

-

Place the assembly into the Thiele tube filled with heating oil.[6]

-

Gently heat the side arm of the Thiele tube. Initially, air will be expelled from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, stop heating.

-

As the apparatus cools, the stream of bubbles will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[6]

-

Record the pressure of the vacuum system along with the temperature.

-

Optical Rotation Measurement

Optical rotation is a key property for chiral compounds and is measured using a polarimeter. It indicates the extent to which a substance rotates the plane of polarized light.

-

Apparatus: Polarimeter, polarimeter sample tube (typically 1 dm), sodium D-line light source (589 nm).

-

Procedure:

-

Calibrate the polarimeter by taking a blank reading with the empty, clean sample tube (for a neat liquid) to set the zero point.[7][8]

-

Carefully fill the sample tube with this compound, ensuring no air bubbles are present in the light path.[8]

-

Place the filled sample tube into the polarimeter.[8]

-

Measure the angle of rotation. For manual instruments, this involves rotating the analyzer to find the point of minimum light intensity; digital instruments will provide a direct reading.[8]

-

Record the observed rotation (α), the temperature (T), the light wavelength (λ, typically 'D' for the sodium D-line), and the path length (l, in dm). For a neat liquid, the specific rotation is calculated using the density (d).

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental physical property used for identification and purity assessment.

-

Apparatus: Abbe refractometer, light source (typically sodium D-line), temperature-controlled water bath.

-

Procedure:

-

Ensure the prisms of the refractometer are clean. Use a soft tissue with acetone or ethanol and allow it to dry completely.[9]

-

Calibrate the instrument using a standard of known refractive index, such as distilled water.[2]

-

Using a dropper, place a few drops of this compound onto the surface of the lower prism.[9]

-

Close the prisms firmly. The liquid should spread to form a thin, uniform film.

-

Adjust the light source and mirror to illuminate the field of view.

-

Rotate the adjustment knob until the boundary between the light and dark regions appears in the crosshairs of the eyepiece.[2][9]

-

If a color fringe is visible, adjust the compensator to achieve a sharp, achromatic boundary.[9]

-

Read the refractive index directly from the instrument's scale. Record the temperature at which the measurement was taken.[9]

-

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds to determine their purity.

-

Apparatus: Gas chromatograph with a Flame Ionization Detector (FID), appropriate capillary column (e.g., polar phase like DB-WAX or similar), carrier gas (e.g., Helium or Nitrogen), autosampler, and data acquisition software.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate).[10]

-

Instrument Setup: Set the GC parameters, including inlet temperature, oven temperature program (isothermal or ramped), column flow rate, and detector temperature. These parameters must be optimized to achieve good separation of the main component from any impurities.[11]

-

Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC inlet.[11]

-

Analysis: The components of the sample are separated in the column and detected by the FID, producing a chromatogram with peaks corresponding to each component.

-

Quantification: The purity is typically calculated using the area percent method. The area of the main peak is divided by the total area of all peaks (excluding the solvent peak) and multiplied by 100.[12]

-

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive physical characterization of a sample of this compound.

Workflow for Physical Property Characterization.

References

- 1. sciencing.com [sciencing.com]

- 2. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. How to Find Density of a Liquid - Oreate AI Blog [oreateai.com]

- 4. quora.com [quora.com]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. digicollections.net [digicollections.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. iiste.org [iiste.org]

- 11. agilent.com [agilent.com]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to (R)-4-Chloro-3-hydroxybutyronitrile: Chemical Structure, Stereochemistry, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Chloro-3-hydroxybutyronitrile is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique trifunctional structure, comprising a nitrile, a secondary alcohol, and a primary alkyl chloride, combined with a defined stereocenter, makes it a critical precursor for the enantioselective synthesis of numerous active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physical and spectroscopic properties, detailed experimental protocols for its synthesis and analysis, and its key applications in drug development, most notably in the synthesis of L-carnitine and (R)-γ-amino-β-hydroxybutyric acid (GABOB).

Chemical Structure and Stereochemistry

This compound, with the chemical formula C₄H₆ClNO, possesses a stereogenic center at the C-3 position, bearing a hydroxyl group. The "(R)" designation in its name refers to the specific spatial arrangement of the substituents around this chiral carbon, as defined by the Cahn-Ingold-Prelog priority rules. This specific stereochemistry is crucial for its utility in the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆ClNO | [1] |

| Molecular Weight | 119.55 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Boiling Point | 110 °C @ 1 mmHg | [2] |

| Density | 1.25 g/mL | [2] |

| Refractive Index (n20/D) | 1.474 | [2] |

| Optical Rotation ([α]20/D) | +12 to +14° (neat) | [2] |

Table 2: Spectroscopic Data

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment | Reference(s) |

| FTIR (neat) | ~3432 | O-H stretch | [3] |

| ~2250 | C≡N stretch | ||

| ¹H-NMR (CDCl₃) | δ 4.21 (1H, m) | -CH(OH)- | [4] |

| δ 3.66 (2H, d, J=5.6 Hz) | -CH₂Cl | [4] | |

| δ 3.03 (1H, d, J=5.6 Hz) | -OH | [4] | |

| δ 2.73 (2H, m) | -CH₂CN | [4] | |

| ¹³C-NMR (CDCl₃) | δ 117.1 | -CN | [4] |

| δ 67.3 | -CH(OH)- | [4] | |

| δ 47.3 | -CH₂Cl | [4] | |

| δ 23.3 | -CH₂CN | [4] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ring-opening of (R)-epichlorohydrin with a cyanide salt under controlled pH conditions.[3]

Materials:

-

(R)-Epichlorohydrin

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Acetic acid

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel equipped with a stirrer and a pH meter, dissolve the cyanide salt in a mixture of water and an alcohol (e.g., ethanol).

-

Cool the solution to 20-25°C.

-

Slowly add (R)-epichlorohydrin to the cyanide solution while maintaining the pH between 8.0 and 10.0 by the dropwise addition of acetic acid.

-

Continue the reaction at 20-25°C for 1.5-4 hours, monitoring the consumption of the starting material by a suitable chromatographic technique (e.g., GC).

-

Upon completion, extract the reaction mixture with diethyl ether.

-

Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless oil.[3]

Caption: Synthesis workflow for this compound.

Chiral Gas Chromatography (GC) Analysis

To determine the enantiomeric excess (ee) of the synthesized this compound, chiral gas chromatography is a widely used and effective analytical technique.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase).

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 180°C at 10°C/min.

-

Carrier Gas: Helium or Hydrogen

-

Injection Volume: 1 µL (split or splitless injection)

The enantiomeric excess is calculated by comparing the peak areas of the (R) and (S) enantiomers in the chromatogram.

Applications in Drug Development

The primary significance of this compound lies in its role as a chiral precursor for the synthesis of important pharmaceutical compounds.

Synthesis of L-Carnitine

L-carnitine is a vital compound involved in fatty acid metabolism and is used as a nutritional supplement and in the treatment of carnitine deficiencies. This compound is a key intermediate in its synthesis.[5]

The synthesis involves a nucleophilic substitution of the chloride with trimethylamine, followed by hydrolysis of the nitrile group to a carboxylic acid.

Caption: Synthetic pathway from this compound to L-Carnitine.

Synthesis of (R)-γ-Amino-β-hydroxybutyric Acid (GABOB)

(R)-GABOB is a neurotransmitter analogue with potential therapeutic applications in neurological disorders. This compound can be converted to (R)-GABOB through a sequence of reactions.[3][6]

This typically involves the displacement of the chloride with an amine or a protected amine equivalent, followed by hydrolysis of the nitrile.[3]

Caption: Synthetic pathway from this compound to (R)-GABOB.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is an indispensable chiral intermediate in the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity allow for the efficient and enantioselective synthesis of a range of valuable APIs. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and drug development professionals working in the field of medicinal chemistry and process development.

References

- 1. Butanenitrile, 4-chloro-3-hydroxy- | C4H6ClNO | CID 92736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]

- 4. WO2004092114A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 5. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

Synthesis of (R)-4-Chloro-3-hydroxybutyronitrile from Epichlorohydrin: A Technical Guide

(R)-4-chloro-3-hydroxybutyronitrile is a critical chiral building block in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of L-carnitine, a compound essential for fatty acid metabolism.[1] This guide provides an in-depth overview of the primary synthetic routes from epichlorohydrin, focusing on both chemical and enzymatic methodologies tailored for researchers and professionals in drug development.

Chemical Synthesis: Cyanide-Induced Ring-Opening

The most established chemical route involves the nucleophilic ring-opening of an epoxide, epichlorohydrin, using a cyanide salt. This reaction is highly dependent on precise pH control to maximize yield and minimize the formation of byproducts.

The reaction proceeds via a nucleophilic attack of the cyanide ion on one of the carbon atoms of the epoxide ring, leading to the opening of the strained three-membered ring.[2] Maintaining a weakly basic environment (pH 7.0-10.0) is crucial.[3][4] Acidic conditions can lead to the formation of 1,3-dichloroisopropanol, while strongly basic conditions can promote the formation of 3-hydroxyglutaronitrile and 4-hydroxycrotononitrile through secondary reactions.[4]

Caption: General pathway for the chemical synthesis of this compound.

Data Presentation: Chemical Synthesis Conditions

The following table summarizes various reported conditions for the chemical synthesis of 4-chloro-3-hydroxybutyronitrile.

| Starting Material | Cyanide Source | pH Control / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| (R)-Epichlorohydrin | KCN / NaCN | Acetic Acid (pH 8-10) | Water/Alcohol | 20-25 | 1.5 - 4 | 78.4 | [3] |

| (S)-Epichlorohydrin | NaCN | Citric Acid (pH 7.9-8.2) | Water | 22-25 | 10 | 91.3 | [5] |

| Racemic Epichlorohydrin | HCN | Alkaline Catalyst | Methanol/Ethanol | - | - | High | [6] |

| Racemic Epichlorohydrin | KCN | - | Water | 8-12 | 1 | - | [7] |

Experimental Protocol: Chemical Synthesis

This protocol is a representative example based on established literature.[3][5]

Materials:

-

(R)-Epichlorohydrin

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Citric Acid or Acetic Acid (for pH adjustment)

-

Deionized Water

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: To a jacketed glass reactor, add deionized water and (R)-epichlorohydrin. Begin stirring and cool the mixture to 20-22°C using a circulating bath.

-

Reagent Addition: Prepare aqueous solutions of the cyanide salt (e.g., 25% NaCN) and the pH-controlling acid (e.g., 50% citric acid).

-

Controlled Reaction: Slowly and simultaneously add the cyanide and acid solutions to the reactor over 1-2 hours. Carefully monitor the pH, maintaining it within the 7.9-8.2 range. The temperature should be controlled to stay below 25°C, as the reaction is exothermic.[5][7]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 22-25°C for an additional 2-10 hours to ensure the reaction goes to completion.[3][5]

-

Work-up & Extraction: Add sodium chloride to the reaction mixture to saturate the aqueous layer. Extract the product from the aqueous phase using ethyl acetate. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the ethyl acetate under reduced pressure.

-

Purification: Distill the resulting crude oil under high vacuum to obtain the purified this compound as a colorless oil.[3]

Caption: Standard experimental workflow for the chemical synthesis and purification.

Enzymatic Synthesis: A Green Alternative

Biocatalytic methods offer high enantioselectivity and operate under mild conditions, presenting an attractive alternative to traditional chemical synthesis. Halohydrin dehalogenases (HHDHs) are the most prominent enzymes used for this transformation.

HHDHs catalyze the nucleophilic ring-opening of epoxides with various nucleophiles, including cyanide.[8] The enzyme HheC, from Agrobacterium radiobacter AD1, has been shown to be particularly effective.[1] This enzymatic approach can produce the target molecule with high enantiomeric excess (ee). An alternative HHDH-catalyzed route starts from the prochiral 1,3-dichloro-2-propanol. The enzyme first catalyzes an intramolecular dehalogenation to form the epichlorohydrin intermediate, which is then opened by cyanide in a highly stereoselective manner.[1][9]

Caption: Enzymatic synthesis pathways catalyzed by Halohydrin Dehalogenase (HHDH).

Data Presentation: Enzymatic Synthesis

This table highlights key data from enzymatic synthesis approaches.

| Enzyme | Substrate | Nucleophile | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |

| HheC (A. radiobacter) | 1,3-dichloro-2-propanol | CN⁻ | (S) | - | up to 97.3 | [1] |

| Aldoxime Dehydratase (mutant) | (±)-5-(chloromethyl)-4,5-dihydroisoxazole | - (Ring Scission) | (R) | 39 | 90 | [1][10] |

Experimental Protocol: Enzymatic Synthesis (Representative)

This protocol outlines a general procedure for an HHDH-catalyzed reaction.

Materials:

-

Whole cells of E. coli expressing a Halohydrin Dehalogenase (e.g., HheC) or the purified enzyme.

-

Tris-SO₄ buffer (pH 8.0)

-

Potassium Cyanide (KCN)

-

Epichlorohydrin

-

Ethyl Acetate

Procedure:

-

Biocatalyst Preparation: Prepare a suspension of lyophilized whole cells or a solution of the purified HHDH in Tris-SO₄ buffer.

-

Reaction Mixture: In a temperature-controlled vessel at ~30°C, combine the buffer, KCN, and the biocatalyst suspension/solution.

-

Substrate Addition: Start the reaction by adding epichlorohydrin to the mixture.

-

Reaction Monitoring: Maintain the reaction at a constant temperature with gentle agitation. Monitor the conversion of the substrate by taking periodic samples and analyzing them via Gas Chromatography (GC).

-

Extraction: Once the reaction is complete, saturate the mixture with NaCl and extract the product with ethyl acetate.

-

Purification: Dry the organic phase, concentrate it under reduced pressure, and purify the product using column chromatography or vacuum distillation.

Conclusion

The synthesis of this compound from epichlorohydrin can be effectively achieved through both chemical and enzymatic routes.

-

Chemical synthesis via cyanide-induced ring-opening is a well-established, high-yielding method suitable for large-scale production. However, it requires stringent control of reaction parameters, particularly pH, and involves the use of highly toxic cyanide reagents.

-

Enzymatic synthesis , primarily using halohydrin dehalogenases, offers a greener and highly enantioselective alternative. It operates under mild conditions and can achieve excellent optical purity. While catalyst development and cost can be considerations, the superior selectivity makes it a powerful tool for producing high-purity chiral intermediates required in pharmaceutical manufacturing.

The choice between these methods will depend on factors such as scale, required optical purity, cost, and environmental considerations.

References

- 1. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. (S)-4-Chloro-3-hydroxybutyronitrile synthesis - chemicalbook [chemicalbook.com]

- 6. CN1919835A - Preparation method of 4-chlorine-3-hydroxybutyronitrile - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP1537222A2 - Enzymatic processes for the production of 4-substituted 3-hydroxybutyric acid derivatives - Google Patents [patents.google.com]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

enantioselective synthesis of chiral 4-chloro-3-hydroxybutanenitrile

An In-depth Technical Guide to the Enantioselective Synthesis of Chiral 4-Chloro-3-hydroxybutanenitrile

Introduction

Chiral 4-chloro-3-hydroxybutanenitrile (CHBN) is a highly valuable and versatile building block in the pharmaceutical industry. Its stereochemistry is crucial for the synthesis of several active pharmaceutical ingredients (APIs), most notably as a key intermediate for the production of L-carnitine, a vital compound in fatty acid metabolism, and Atorvastatin, a widely prescribed cholesterol-lowering drug.[1][2] The presence of a chiral center and multiple reactive functional groups—hydroxyl, nitrile, and chloro—makes it an ideal precursor for constructing complex molecular architectures with high stereospecificity.

The synthesis of enantiomerically pure CHBN presents a significant challenge, requiring precise control over the stereochemical outcome. Historically, methods often involved classical resolution or the use of stoichiometric chiral auxiliaries, which are often inefficient. Modern synthetic chemistry has shifted towards catalytic asymmetric methods, with biocatalysis emerging as a particularly powerful and sustainable approach. These enzymatic methods offer high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical routes.[3]

This guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of both (R)- and (S)-4-chloro-3-hydroxybutanenitrile, with a focus on biocatalytic and chemo-catalytic methodologies. It includes detailed experimental protocols, comparative data, and workflow diagrams to serve as a technical resource for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The enantioselective synthesis of CHBN is primarily achieved through three main pathways: the biocatalytic kinetic resolution of a dihydroisoxazole precursor, the asymmetric reduction of a keto-nitrile precursor, and the enantioselective ring-opening of epichlorohydrin, which can be achieved through both biocatalytic and chemical means.

Biocatalytic Kinetic Resolution

A novel and cyanide-free approach involves the kinetic resolution of racemic 5-(chloromethyl)-4,5-dihydroisoxazole.[1] This method utilizes an aldoxime dehydratase (Oxd) enzyme to catalyze the enantioselective N-O bond cleavage of the isoxazole ring.

The enzyme selectively converts one enantiomer of the racemic substrate into the corresponding chiral β-hydroxy nitrile, leaving the other enantiomer of the substrate unreacted and thus enantiomerically enriched. Site-saturated mutagenesis of the aldoxime dehydratase from Pseudomonas chlororaphis B23 (OxdA) has led to mutants, such as OxdA-L318I, with significantly improved enantioselectivity.[1][4]

This process can furnish both enantiomers of CHBN:

-

(R)-CHBN : Directly produced from the enzymatic ring-scission of (±)-5-(chloromethyl)-4,5-dihydroisoxazole.

-

(S)-CHBN : The remaining, unreacted (S)-5-(chloromethyl)-4,5-dihydroisoxazole can be separated and subsequently converted to (S)-CHBN in a separate step, often using a base like triethylamine or the wild-type OxdA enzyme.[1]

Asymmetric Reduction of 4-Chloro-3-oxobutanenitrile

This strategy involves the asymmetric reduction of the prochiral ketone, 4-chloro-3-oxobutanenitrile, or its ester analogue, ethyl 4-chloro-3-oxobutanoate (COBE).[5][6][7] This is one of the most efficient and widely used methods, particularly in industrial settings. The reduction is catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which exhibit high stereoselectivity.

A key requirement for these enzymes is a hydride source, typically from the cofactor NADH or NADPH. To make the process economically viable, an in situ cofactor regeneration system is essential. This is often achieved by co-expressing a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), which oxidizes a cheap co-substrate (e.g., glucose, formate) to regenerate the required cofactor.[5][6] Recombinant whole-cell systems, commonly using E. coli, are frequently employed to house both the reductase and the regeneration system.[7][8]

Halohydrin Dehalogenase (HHDH) Catalyzed Synthesis

Halohydrin dehalogenases are versatile enzymes that can catalyze the enantioselective synthesis of (S)-CHBN from achiral starting materials.[2] A highly effective method starts from 1,3-dichloro-2-propanol (1,3-DCP). The HHDH enzyme, such as HheC from Agrobacterium radiobacter, first catalyzes an intramolecular dehalogenation to form an epoxide intermediate (epichlorohydrin). In the same pot, the enzyme then catalyzes the nucleophilic ring-opening of this intermediate by a cyanide ion, preferentially forming the (S)-enantiomer of CHBN with high enantiomeric excess.[2][9]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data from various reported methods for the synthesis of chiral CHBN and its closely related ester analogue, a common precursor.

Table 1: Biocatalytic Synthesis of Chiral 4-Chloro-3-hydroxybutanenitrile (CHBN)

| Catalyst/Enzyme | Substrate | Product Configuration | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Aldoxime Dehydratase (OxdA-L318I) | (±)-5-(chloromethyl)-4,5-dihydroisoxazole | (R)-CHBN | 39 | 90 | [1][4] |

| OxdA-wild type (from remaining substrate) | (S)-5-(chloromethyl)-4,5-dihydroisoxazole | (S)-CHBN | 88 | 99 | [1] |

| Triethylamine (from remaining substrate) | (S)-5-(chloromethyl)-4,5-dihydroisoxazole | (S)-CHBN | 72 | 99 | [1] |

| Halohydrin Dehalogenase (HheC) | 1,3-Dichloro-2-propanol & NaCN | (S)-CHBN | 86 | >97.5 | [2][9] |

| Chemical Synthesis | (R)-Epichlorohydrin & KCN | (R)-CHBN | 78.4 | >99 (assumed from starting material) |[10] |

Table 2: Biocatalytic Synthesis of Chiral Ethyl 4-Chloro-3-hydroxybutanoate (CHBE)

| Catalyst/Enzyme System | Substrate | Product Configuration | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| E. coli expressing CmCR from Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-CHBE | >99 | >99.9 | [7] |

| E. coli expressing BgADH3 from B. gladioli & GDH | COBE | (R)-CHBE | >99 (complete conversion) | 99.9 | [6][11] |

| E. coli expressing PfODH from P. finlandica & FDH | COBE | (S)-CHBE | 98.5 | 99 | [5] |

| Geotrichum candidum SC 5469 (whole cells) | Methyl 4-chloro-3-oxobutanoate | (S)-Methyl Ester | 95 | 96 | [5] |

| E. coli expressing KRED from P. stipitis & GDH | COBE | (S)-CHBE | 90.7 | >99 |[8] |

Experimental Protocols

Protocol 1: Kinetic Resolution using OxdA-L318I Whole Cells[1]

-

Catalyst Preparation : Lyophilized whole cells of E. coli expressing the OxdA-L318I mutant are prepared.

-

Reaction Mixture : A 2 mL reaction is prepared containing:

-

100 mM (±)-5-(chloromethyl)-4,5-dihydroisoxazole (substrate).

-

25% (v/v) Dimethyl sulfoxide (DMSO) as a co-solvent.

-

20 mM Sodium dithionite (Na₂S₂O₄) as a reducing agent.

-

100 mM Potassium phosphate buffer (KPB), pH 7.0.

-

10 mg of lyophilized whole cells.

-

-

Reaction Conditions : The reaction mixture is stirred at 400 rpm at room temperature.

-

Monitoring : The reaction progress is monitored by Gas Chromatography (GC) analysis.

-

Workup and Isolation : Upon completion (typically after several hours), the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The products, (R)-CHBN and the unreacted (S)-5-(chloromethyl)-4,5-dihydroisoxazole, are separated by column chromatography.

Protocol 2: Asymmetric Reduction using Recombinant Whole Cells[6][7]

-

Catalyst : Recombinant E. coli cells co-expressing a stereoselective carbonyl reductase and a cofactor regenerating enzyme (e.g., glucose dehydrogenase) are harvested and used as a whole-cell biocatalyst.

-

Reaction Mixture : In a buffered aqueous solution (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.0), the following are combined:

-

Recombinant whole cells (e.g., 50 g/L wet cell weight).

-

Substrate: Ethyl 4-chloro-3-oxobutanoate (COBE), often added fed-batch to avoid substrate inhibition (e.g., up to 3000 mM total).[7]

-

Co-substrate for regeneration: Glucose (typically 1.1-1.5 molar equivalents to the substrate).

-

Cofactor (optional, as it's present in cells): NAD⁺ or NADP⁺ (e.g., 0.1 mM).

-

-

Biphasic System (Optional) : To overcome substrate/product toxicity and facilitate product removal, an aqueous/organic biphasic system can be used (e.g., water/n-butyl acetate or water/octanol).[6][8] The substrate is dissolved in the organic phase.

-

Reaction Conditions : The mixture is stirred or shaken at a controlled temperature (e.g., 30-35 °C) and pH (maintained by adding NaOH or HCl).

-

Workup : After complete conversion of the substrate (monitored by GC or HPLC), the cells are separated by centrifugation. The product is extracted from the aqueous phase (or directly from the organic phase in a biphasic system) using a suitable solvent. The solvent is evaporated to yield the crude product, which can be further purified if necessary.

Protocol 3: Chemical Synthesis via Epichlorohydrin Ring-Opening[10]

-

Setup : A reaction vessel is charged with a mixture of water and an alcohol (e.g., methanol or ethanol).

-

Reagents : Optically active (R)-epichlorohydrin (1.0 equivalent) is added to the solvent mixture.

-

Reaction Conditions : The solution is cooled (e.g., to below 24 °C). A solution of potassium cyanide (KCN) or sodium cyanide (NaCN) (e.g., 1.1 equivalents) in water and an aqueous solution of a weak acid (e.g., acetic acid) are added simultaneously and dropwise to the epichlorohydrin solution. The pH is maintained in the weakly basic range of 8.0-10.0.

-

Reaction Time : The mixture is stirred for an additional 2-4 hours after the addition is complete.

-

Workup and Isolation : The reaction mixture is extracted with an ether. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification : The resulting residue is purified by vacuum distillation to obtain pure (R)-4-chloro-3-hydroxybutanenitrile.

Conclusion

The is a well-developed field with multiple robust and efficient strategies available to researchers. Biocatalytic methods, in particular, have demonstrated exceptional performance, offering very high enantioselectivities (>99% ee) and yields under mild, environmentally friendly conditions.

-

The asymmetric reduction of the corresponding keto-ester/nitrile using whole-cell biocatalysts with integrated cofactor regeneration stands out as a highly scalable and efficient industrial method for producing both (S)- and (R)-enantiomers, depending on the enzyme selected.

-

The halohydrin dehalogenase (HHDH) pathway provides an elegant one-pot synthesis of (S)-CHBN from simple, achiral precursors with excellent stereocontrol.

-

The kinetic resolution via aldoxime dehydratase offers a novel, cyanide-free route that can provide access to both enantiomers from a single racemic starting material.

While traditional chemical synthesis via the ring-opening of chiral epichlorohydrin remains a viable option, the advantages offered by biocatalysis in terms of selectivity, safety (reducing reliance on bulk cyanide), and sustainability make it the preferred approach for modern pharmaceutical manufacturing. The continued discovery and engineering of novel enzymes will undoubtedly further advance the synthesis and application of this critical chiral building block.

References

- 1. d-nb.info [d-nb.info]

- 2. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]

- 3. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - Nanjing Tech University [pure.njtech.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]

- 11. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of (R)-4-Chloro-3-hydroxybutyronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-4-Chloro-3-hydroxybutyronitrile, a key chiral intermediate in the synthesis of various pharmaceuticals. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for acquiring this data, and presents a visual workflow for the analytical process.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound. It is important to note that while characteristic spectral features are well-documented, a complete, publicly available dataset with precise, assigned chemical shifts and a detailed fragmentation pattern is not readily found in the literature.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to the protons on the four-carbon backbone. The chemical shifts are influenced by the electronegative chlorine, oxygen, and nitrile groups.

| Assignment | Protons | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

| C2-H | -CH₂CN | Data not available | Data not available |

| C3-H | -CH(OH)- | Data not available | Data not available |

| C4-H | -CH₂Cl | Data not available | Data not available |

| OH | -OH | Data not available | Broad Singlet |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Assignment | Carbon | Expected Chemical Shift (δ) ppm |

| C1 | -CN | Data not available |

| C2 | -CH₂CN | Data not available |

| C3 | -CH(OH)- | Data not available |

| C4 | -CH₂Cl | Data not available |

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the hydroxyl, nitrile, and carbon-chlorine bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3400[1] | O-H Stretch | Broad signal characteristic of an alcohol |

| ~2250[1] | C≡N Stretch | Sharp, medium intensity signal for the nitrile group |

| 850 - 550[1] | C-Cl Stretch | Signal for the alkyl halide |

A Japanese patent reports an O-H stretch at 3432 cm⁻¹ for this compound.[2]

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion.

| m/z | Interpretation | Notes |

| 119.55 (Avg. MW) | Molecular Weight | The average molecular weight of C₄H₆ClNO.[1][3] |

| [M]⁺ & [M+2]⁺ | Molecular Ion Cluster | A pair of peaks in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom. |

| Fragmentation Pattern | - | A detailed fragmentation pattern is not readily available in the public literature. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆). A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy : The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer. A sufficient number of scans are averaged to obtain a spectrum with a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample such as this compound, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

-

Data Acquisition : A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then scanned over the mid-infrared range (typically 4000 cm⁻¹ to 400 cm⁻¹).

-

Data Processing : The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion using a syringe pump or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization : The molecules are ionized using an appropriate technique. Electron Ionization (EI) is a common hard ionization technique that induces fragmentation, providing structural information. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield the intact molecular ion.

-

Mass Analysis and Detection : The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer and detected to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

Technical Guide: (R)-(+)-4-Chloro-3-hydroxybutyronitrile (CAS 84367-31-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-4-Chloro-3-hydroxybutyronitrile, with CAS number 84367-31-7, is a valuable chiral building block in modern organic and pharmaceutical chemistry. Its trifunctional nature, possessing a nitrile, a secondary alcohol with a defined stereocenter, and a primary alkyl chloride, makes it a versatile intermediate for the synthesis of complex chiral molecules. This guide provides an in-depth overview of its chemical properties, known hazards, and its significant role as a precursor in the synthesis of bioactive compounds, most notably L-carnitine. While this compound is primarily utilized as a synthetic intermediate, this document compiles the available technical information to support its safe handling, application, and further research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (R)-(+)-4-Chloro-3-hydroxybutyronitrile is presented in Table 1. This data is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆ClNO | [1] |

| Molecular Weight | 119.55 g/mol | [1] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Density | 1.25 g/mL at 20 °C | [1] |

| Boiling Point | 110 °C at 1 mmHg | [1] |

| Refractive Index | n20/D = 1.47 | [1] |

| Optical Rotation | [α]20/D = +12 to +14° (neat) | [1] |

| Flash Point | 113 °C (closed cup) | [2] |

| Storage Conditions | Store at room temperature. | [1] |

| Purity (typical) | ≥ 96% (GC) | [1] |

Hazards and Safety Information

(R)-(+)-4-Chloro-3-hydroxybutyronitrile is a chemical that requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its risks.

GHS Classification:

-

Acute Toxicity, Oral (Category 3) [3]

-

Acute Toxicity, Dermal (Category 3) [3]

-

Acute Toxicity, Inhalation (Category 3) [3]

-

Skin Irritation (Category 2) [4]

-

Eye Irritation (Category 2A) [4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system [4]

Hazard Statements:

-

H301: Toxic if swallowed.[3]

-

H311: Toxic in contact with skin.[3]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H331: Toxic if inhaled.[3]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

A summary of key precautionary statements is provided in Table 2.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols and Applications

The primary application of (R)-(+)-4-Chloro-3-hydroxybutyronitrile is as a key chiral intermediate in the synthesis of L-carnitine.[1] L-carnitine is an essential compound for fatty acid metabolism in mammals.

Synthesis of (R)-(+)-4-Chloro-3-hydroxybutyronitrile

Chemical Synthesis:

A common method for the synthesis of (R)-(+)-4-Chloro-3-hydroxybutyronitrile involves the reaction of (R)-epichlorohydrin with a cyanide source.

-

Reaction: (R)-epichlorohydrin is reacted with a cyanide, such as potassium cyanide or sodium cyanide, in a mixture of water and an alcohol.[5]

-

Reaction Conditions: The reaction is typically carried out under weakly basic conditions, with a pH maintained between 8.0 and 10.0.[5] The temperature is generally kept between 20-25 °C for a duration of 1.5 to 4 hours.[5]

-

Work-up and Purification: Following the reaction, the mixture is extracted with an organic solvent like ether. The organic layer is then washed with brine, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield (R)-(+)-4-Chloro-3-hydroxybutyronitrile as a colorless oil.[6]

Enzymatic Synthesis:

A cyanide-free biocatalytic route has also been developed, which involves the kinetic resolution of (±)-5-(chloromethyl)-4,5-dihydroisoxazole using an aldoxime dehydratase. This method can yield (R)-4-chloro-3-hydroxybutanenitrile with a high enantiomeric excess.[2]

Application in the Synthesis of L-carnitine

The synthesis of L-carnitine from (R)-(+)-4-Chloro-3-hydroxybutyronitrile is a multi-step process. A generalized workflow is presented below.

-

Step 1: Quaternization: (R)-(+)-4-Chloro-3-hydroxybutyronitrile is reacted with trimethylamine. This results in a nucleophilic substitution of the chlorine atom by the trimethylamine, forming a quaternary ammonium salt.[7]

-

Step 2: Hydrolysis: The nitrile group of the quaternary ammonium intermediate is then hydrolyzed to a carboxylic acid. This is typically achieved by heating with a strong acid, such as hydrochloric acid.[7][8]

-

Step 3: Purification: The final L-carnitine product is purified, which may involve steps like ion-exchange chromatography to remove excess salts, followed by recrystallization.[7]

Analytical Methods

The purity and enantiomeric excess of (R)-(+)-4-Chloro-3-hydroxybutyronitrile are critical for its use in pharmaceutical synthesis. The following analytical techniques are commonly employed:

-

Gas Chromatography (GC): Used to determine the chemical purity of the compound. A flame ionization detector (FID) is typically used for quantification.[1]

-

Chiral Gas Chromatography (Chiral GC): Essential for determining the enantiomeric excess. A chiral stationary phase is used to separate the (R)- and (S)-enantiomers.[1]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can also be used to determine the enantiomeric excess.[1]

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Characteristic peaks include a broad O-H stretch around 3400 cm⁻¹ and a C≡N stretch around 2250 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[3]

Biological Activity and Signaling Pathways

Based on extensive literature searches, there is no publicly available data on the direct biological activities or the modulation of specific signaling pathways by (R)-(+)-4-Chloro-3-hydroxybutyronitrile itself. Its biological relevance is primarily derived from its role as a precursor to biologically active molecules like L-carnitine. The pharmacological effects reported are associated with the final products synthesized from this intermediate.[5]

Visualizations

Synthesis of L-carnitine from (R)-Epichlorohydrin

The following diagram illustrates the overall synthetic pathway from (R)-epichlorohydrin to L-carnitine, highlighting the role of (R)-(+)-4-Chloro-3-hydroxybutyronitrile as a key intermediate.

Caption: Synthetic pathway to L-carnitine.

Experimental Workflow for L-Carnitine Synthesis

The logical workflow for the synthesis and purification of L-carnitine from (R)-(+)-4-Chloro-3-hydroxybutyronitrile is depicted below.

Caption: L-Carnitine synthesis workflow.

Conclusion

(R)-(+)-4-Chloro-3-hydroxybutyronitrile is a fundamentally important chiral intermediate with well-defined chemical properties and established synthetic utility. Its primary value lies in providing a stereochemically defined building block for the efficient synthesis of high-value pharmaceutical compounds like L-carnitine. While information on its intrinsic biological activity is lacking, a thorough understanding of its chemical properties and associated hazards is paramount for its safe and effective use in research and development. This guide serves as a comprehensive resource for professionals in the field, summarizing the critical technical information required for its application.

References

- 1. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. Butanenitrile, 4-chloro-3-hydroxy- | C4H6ClNO | CID 92736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]

- 7. CN103420861A - Preparation method for L-carnitine - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Thermodynamic Properties of Substituted Butyronitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermodynamic properties of substituted butyronitriles. Given the importance of these compounds in various chemical and pharmaceutical applications, understanding their thermodynamic characteristics is crucial for process design, reaction optimization, and drug development. This document summarizes available experimental data, outlines key experimental and computational methodologies for determining thermodynamic properties, and provides visualizations of experimental workflows and fundamental thermodynamic relationships.

Quantitative Thermodynamic Data

The experimental thermodynamic data for substituted butyronitriles is not extensively available in the public domain. However, data for the parent compound, butyronitrile (butanenitrile), and one of its substituted forms, 2-methylbutyronitrile, have been compiled from the NIST Chemistry WebBook and are presented below for comparison. The scarcity of experimental data for a wider range of substituted butyronitriles highlights the importance of computational methods in estimating these properties.

| Compound | Formula | ΔfH°(l) (kJ/mol) | ΔfH°(g) (kJ/mol) | ΔvapH° (kJ/mol) | Cp(l) (J/mol·K) |

| Butyronitrile[1][2] | C₄H₇N | -6.8 to -4.8 | 38.6 ± 1.3 | 43.4 ± 0.4 | 134.2 |

| 2-Methylbutyronitrile[3][4] | C₅H₉N | Not Available | 2.4 ± 1.4 | 42.5 ± 0.3 | Not Available |

Notes:

-

ΔfH°(l): Standard enthalpy of formation in the liquid phase at 298.15 K.

-

ΔfH°(g): Standard enthalpy of formation in the gas phase at 298.15 K.[4]

-

ΔvapH°: Standard enthalpy of vaporization at 298.15 K.[3]

-

Cp(l): Heat capacity of the liquid at constant pressure at 298.15 K.[2]

-

Data for butyronitrile and 2-methylbutyronitrile are sourced from the NIST Chemistry WebBook.[1][2][3][4]

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic properties of substituted butyronitriles relies on well-established experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Formation (ΔfH°) using Bomb Calorimetry

The standard enthalpy of formation of a liquid organic compound like a substituted butyronitrile is typically determined indirectly through the measurement of its enthalpy of combustion using a bomb calorimeter.

Principle: The sample is completely combusted in a constant-volume vessel (the "bomb") in the presence of excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured. From this, the heat of combustion at constant volume (ΔcU) is calculated. This is then used to determine the enthalpy of combustion at constant pressure (ΔcH°) and subsequently the enthalpy of formation.

Apparatus:

-

Isoperibol or adiabatic bomb calorimeter

-

Oxygen cylinder with a pressure regulator

-

Crucible (platinum or silica)

-

Ignition wire (e.g., platinum or nichrome)

-

Pellet press (for solid samples, or to contain volatile liquids)

-

High-precision thermometer

Procedure:

-

Sample Preparation: A precisely weighed sample of the substituted butyronitrile (typically 0.5-1.0 g) is placed in the crucible. For volatile liquids, encapsulation in a gelatin capsule or a container of known heat of combustion may be necessary.

-

Bomb Assembly: A measured length of ignition wire is connected to the electrodes of the bomb head, with the wire in contact with the sample. A small, known amount of distilled water (usually 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter bucket. The bucket is placed inside an insulating jacket to minimize heat exchange with the surroundings. The temperature of the water is allowed to equilibrate and is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.

-

Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the ignition wire and any side reactions (e.g., formation of nitric acid from nitrogen impurities). The heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) is used to calculate the heat of combustion.

Determination of Heat Capacity (Cp) and Phase Transitions using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of liquids and solids, as well as the enthalpy of phase transitions.

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature, while both are subjected to a controlled temperature program. The heat capacity is determined by comparing the heat flow required to change the temperature of the sample with that of a known standard (e.g., sapphire).

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (hermetically sealed for volatile liquids)

-

Reference pans

-

Syringe for liquid sample handling

Procedure:

-

Baseline Calibration: An initial scan is performed with two empty sample pans to establish the baseline heat flow of the instrument.

-

Standard Calibration: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in a sample pan and scanned over the desired temperature range. This allows for the calibration of the heat flow signal.

-

Sample Preparation: A small, accurately weighed amount of the substituted butyronitrile is hermetically sealed in a sample pan.

-

Measurement: The sample is placed in the DSC instrument, and the temperature is scanned at a constant rate (e.g., 10-20 °C/min) over the temperature range of interest. The heat flow to the sample is recorded as a function of temperature.

-

Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard material at the same temperature, taking into account their respective masses. Any peaks in the heat flow curve correspond to phase transitions (e.g., melting, boiling), and the area under the peak is proportional to the enthalpy of that transition.

Computational Approaches to Thermodynamic Properties

Due to the limited availability of experimental data, computational chemistry plays a vital role in predicting the thermodynamic properties of substituted butyronitriles. Methods like Density Functional Theory (DFT) are commonly employed.

Methodology:

-

Molecular Geometry Optimization: The three-dimensional structure of the substituted butyronitrile molecule is optimized to find its lowest energy conformation.

-

Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

-

Thermochemical Property Calculation: Using the calculated electronic energy, ZPVE, and vibrational frequencies, the standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°) can be calculated using statistical mechanics principles. Isodesmic reactions are often used to improve the accuracy of the calculated enthalpy of formation by canceling out systematic errors in the calculations.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of a substituted butyronitrile.

Fundamental Thermodynamic Relationships

The core thermodynamic properties are interconnected. The following diagram illustrates the relationship between Gibbs free energy (ΔG), enthalpy (ΔH), entropy (ΔS), and temperature (T).

Conclusion

This technical guide has summarized the available thermodynamic data for substituted butyronitriles, highlighting the current reliance on data for the unsubstituted parent compound and a limited number of derivatives. The detailed experimental protocols for bomb calorimetry and differential scanning calorimetry provide a framework for obtaining crucial thermodynamic parameters for a wider range of these compounds. Furthermore, the role of computational chemistry as a predictive tool is emphasized, offering a viable alternative for estimating these properties when experimental data is scarce. The provided visualizations offer a clear overview of the experimental workflow and the fundamental principles governing the thermodynamic behavior of these important molecules. Further experimental and computational studies on a broader array of substituted butyronitriles are warranted to expand the thermodynamic database and support their continued application in research and industry.

References

Solubility Profile of (R)-4-Chloro-3-hydroxybutyronitrile in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(R)-4-chloro-3-hydroxybutyronitrile is a chiral molecule of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various active pharmaceutical ingredients. A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a summary of the available solubility information for this compound and outlines a general experimental protocol for its quantitative determination.

Qualitative Solubility Data

Currently, there is a notable absence of specific, quantitative solubility data (e.g., g/100 mL or molar concentration at various temperatures) for this compound in the publicly available scientific literature and chemical databases. However, various sources provide qualitative descriptions of its solubility characteristics. This information has been compiled and is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility Description | Citation |

| Alcohols | Methanol | Slightly soluble to soluble.[1][2] | |

| Ethanol | Soluble.[3] | ||

| Butanol | Implied soluble (used as an extraction solvent). | ||

| Ketones | Acetone | Soluble.[3] | |

| Esters | Ethyl Acetate | Implied soluble (used as an extraction solvent). | |

| Butyl Acetate | Implied soluble (used as an extraction solvent). | ||

| Chlorinated Solvents | Dichloromethane | Implied soluble (used as an extraction solvent). | |

| Chloroform | Sparingly soluble. | ||

| Ethers | Diethyl Ether | Mentioned as a potential co-solvent.[2] | |

| Diisopropyl Ether | Mentioned as a potential co-solvent.[2] | ||

| Aromatic Hydrocarbons | Toluene | Implied soluble (used as an extraction solvent). | |

| Alkanes | Alkanes | Insoluble. |

The data indicates that this compound, a polar molecule containing hydroxyl and nitrile functional groups, exhibits good solubility in polar protic and aprotic organic solvents. Its solubility is limited in non-polar solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a generalized experimental protocol for the gravimetric determination of the solubility of this compound.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed at the controlled temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette or syringe.

-

Immediately filter the withdrawn sample through a syringe filter (also pre-heated to the experimental temperature) to remove any undissolved microcrystals. This step is critical to avoid artificially high solubility measurements.

-

-

Gravimetric Analysis:

-

Transfer the filtered, known volume of the saturated solution into a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and to ensure any residual moisture is removed.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of sample withdrawn in mL) * 100

-

Workflow for Experimental Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility using the gravimetric method.

Signaling Pathways and Logical Relationships

The solubility of a compound like this compound is governed by the principles of intermolecular forces. The logical relationship for predicting its solubility is based on the "like dissolves like" principle.

Caption: The relationship between solute/solvent polarity and solubility for this compound.

This guide serves as a foundational resource for professionals working with this compound. While quantitative data is currently lacking, the provided qualitative information and experimental protocol offer a strong starting point for further research and process development.

References

Stability and Degradation Pathways of (R)-4-Chloro-3-hydroxybutyronitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Chloro-3-hydroxybutyronitrile is a versatile chiral building block of significant interest in the pharmaceutical industry, primarily for the synthesis of L-carnitine and other bioactive molecules.[1] Its stability is a critical factor during synthesis, storage, and formulation development. This technical guide provides a comprehensive overview of the known stability characteristics and degradation pathways of this compound, supported by experimental methodologies and data where available.

Chemical Stability and Storage

This compound is a liquid at room temperature and should be stored in a cool, dry, and well-ventilated area.[2] It is advisable to keep the compound away from heat sources, ignition points, oxidizing agents, acids, and bases to prevent decomposition.[2] For long-term storage, maintaining the compound in a tightly sealed container is crucial to prevent moisture absorption, which can lead to hydrolysis.[2]

Known Degradation Pathways

The molecule possesses three reactive functional groups—a nitrile, a secondary alcohol, and a primary alkyl chloride—making it susceptible to several degradation pathways. The primary degradation routes include hydrolysis of the nitrile group, intramolecular cyclization to form an epoxide, nucleophilic substitution of the chloride, oxidation of the hydroxyl group, and potential racemization of the chiral center.

Hydrolysis of the Nitrile Group

The nitrile functional group can undergo hydrolysis under both acidic and alkaline conditions to yield a carboxylic acid, often proceeding through an amide intermediate.[1]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the nitrile group is hydrolyzed to a carboxylic acid. The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[1] This pathway leads to the formation of (R)-4-chloro-3-hydroxybutanoic acid.

-

Base-Catalyzed Hydrolysis: Under alkaline conditions, the nitrile group is hydrolyzed by the nucleophilic attack of a hydroxide ion on the nitrile carbon. This initially forms an imidic acid, which tautomerizes to an amide. The amide can then be further hydrolyzed to a carboxylate salt.[1] Acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

-

Neutral Hydrolysis: Even under neutral conditions (pH 7), the nitrile group exhibits slow hydrolysis in aqueous media, with a reported half-life of approximately 48 hours.[1] This highlights the importance of anhydrous conditions for storage and handling to maintain the integrity of the compound.

Intramolecular Cyclization (Epoxide Formation)

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the adjacent carbon bearing the chlorine atom and displacing the chloride ion to form a three-membered epoxide ring, (R)-glycidonitrile.[1] This reaction is a classic example of an intramolecular Williamson ether synthesis.

Nucleophilic Substitution of the Chloride

The primary alkyl chloride is susceptible to nucleophilic substitution (SN2) reactions. Various nucleophiles can displace the chloride ion, leading to a range of derivatives. For instance, reaction with ammonia can yield (R)-4-amino-3-hydroxybutyronitrile, a precursor to (R)-4-amino-3-hydroxybutyric acid.[1]

Oxidation of the Hydroxyl Group

The secondary hydroxyl group can be oxidized to the corresponding ketone, 4-chloro-3-oxobutyronitrile, using standard oxidizing agents.[1]

Racemization

Quantitative Stability Data

Quantitative data on the stability of this compound is limited. The following table summarizes the available information.

| Condition | Parameter | Value | Reference |

| Aqueous Solution (pH 7) | Half-life (t½) of nitrile hydrolysis | ≈ 48 hours | [1] |

| Synthesis Conditions | pH range for stability (short-term) | 7.0 - 10.0 | [3][4] |

| Synthesis Conditions | Temperature for stability (short-term) | 20 - 25 °C | [3] |

| Storage Recommendation | Temperature | 10 - 25 °C | [5] |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7] The following are detailed methodologies for conducting forced degradation studies on this compound.

General Procedure

A stock solution of this compound should be prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. This stock solution is then subjected to the stress conditions outlined below. Samples should be withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method. A control sample, protected from the stress condition, should be analyzed concurrently.

Acid Hydrolysis

-

Reagent: 0.1 M Hydrochloric Acid.

-

Procedure: Mix the stock solution of this compound with 0.1 M HCl. The final concentration of the drug substance should be in the range of 0.1-1 mg/mL.

-

Conditions: Incubate the solution at 60°C.

-

Time Points: Analyze samples at 0, 2, 4, 8, and 24 hours.

-

Sample Preparation for Analysis: Before injection into the HPLC, neutralize the samples with an equivalent amount of 0.1 M Sodium Hydroxide.

Base Hydrolysis

-

Reagent: 0.1 M Sodium Hydroxide.

-